

Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877

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Initial Assessment: Following a comprehensive literature and database search, it has been determined that there is a notable absence of specific medicinal chemistry applications directly utilizing **2-(Allyloxy)-3-bromobenzaldehyde** as a key starting material or intermediate for the synthesis of biologically active compounds with reported pharmacological data. While the broader class of substituted benzaldehydes is extensively used in drug discovery, this particular isomer appears to be underexplored or its applications are not publicly documented in detail.

The search did yield information on structurally related compounds, such as isomers (e.g., 2-(allyloxy)-5-bromobenzaldehyde) and analogues (e.g., benzyloxybenzaldehydes), which have been investigated for various therapeutic purposes. This suggests that while **2-(Allyloxy)-3-bromobenzaldehyde** possesses functionalities amenable to medicinal chemistry exploration, its specific utility has not been established in the reviewed literature.

Alternative Focus: Applications of Structurally Related Benzaldehyde Derivatives

Given the lack of direct data on **2-(Allyloxy)-3-bromobenzaldehyde**, this report will focus on the medicinal chemistry applications of closely related substituted benzaldehyde derivatives. This information can serve as a valuable reference for researchers interested in the potential applications of the title compound, providing insights into synthetic strategies and potential biological targets.

Benzyloxybenzaldehyde Derivatives as Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors

Application: A series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated as selective inhibitors of ALDH1A3, an enzyme implicated in cancer cell stemness and resistance to therapy.

Data Presentation:

Compound ID	Structure	Target	IC ₅₀ (μM)
ABMM-15	2-(Benzyloxy)benzaldehyde	ALDH1A3	0.23
ABMM-16	3-(Benzyloxy)benzaldehyde	ALDH1A3	1.29

Experimental Protocols:

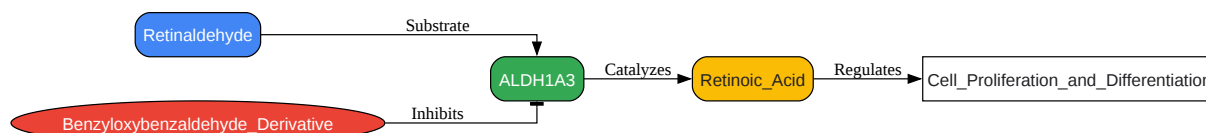
General Procedure for the Synthesis of Benzyloxybenzaldehyde Derivatives:

- To a solution of the corresponding hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (1.5 equivalents) in 10 mL of dimethylformamide (DMF), the appropriate benzyl halide (1.0 equivalent) was added.
- The resulting mixture was stirred overnight at 70 °C.
- After completion of the reaction (monitored by TLC), the volume of DMF was reduced by evaporation under vacuum.
- To the resulting residue, 20 mL of water was added, leading to the precipitation of the product.
- The precipitate was collected by filtration, dried, and recrystallized from ethanol to afford the pure benzyloxybenzaldehyde derivative.

ALDH1A3 Inhibition Assay:

- The inhibitory activity of the synthesized compounds against ALDH1A3 was determined using a fluorometric assay.
- Recombinant human ALDH1A3 was used as the enzyme source.
- The assay mixture contained the enzyme, NAD^+ , and the substrate (retinaldehyde) in a suitable buffer.
- The reaction was initiated by the addition of the substrate, and the increase in fluorescence due to the formation of NADH was monitored over time.
- IC_{50} values were calculated by measuring the enzyme activity at various concentrations of the inhibitor.

Signaling Pathway Diagram:



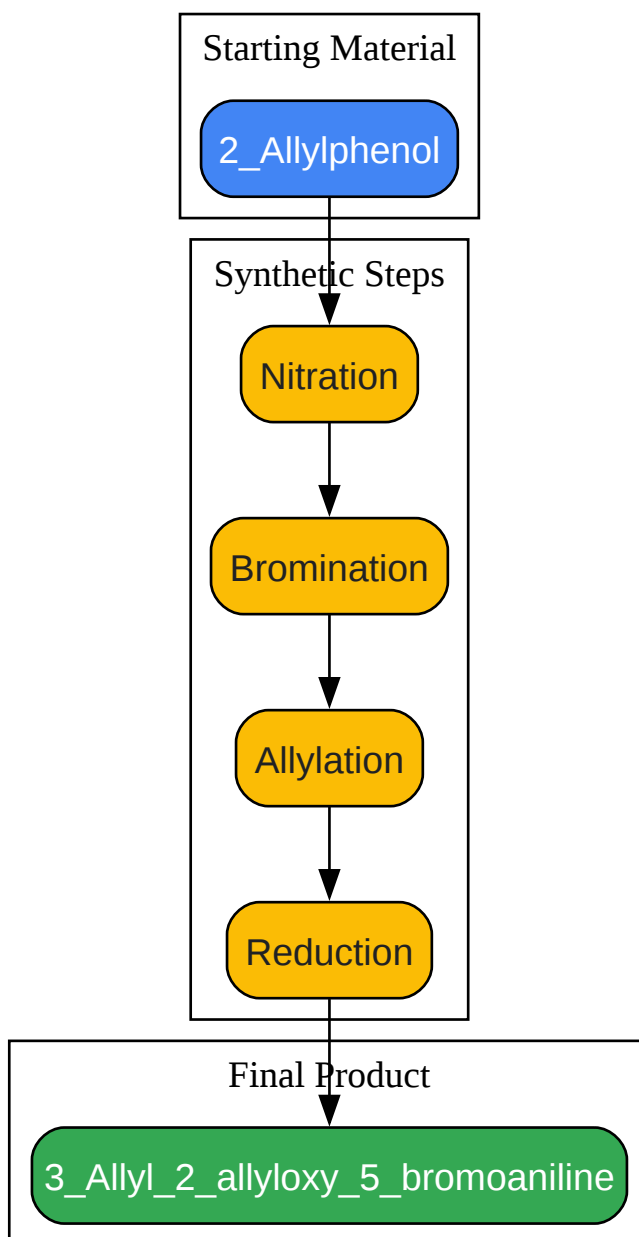
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Caption: Inhibition of ALDH1A3 by benzyloxybenzaldehyde derivatives.

Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from a Related Precursor

Application: While not a direct application of the title compound, the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline demonstrates a synthetic route involving the introduction of an allyloxy group to a brominated phenolic precursor. This methodology could potentially be adapted for the synthesis of derivatives starting from 3-bromo-2-hydroxybenzaldehyde.

Experimental Workflow:



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